molecular formula C12H13BrN2O B1524808 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole CAS No. 478828-53-4

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Cat. No. B1524808
M. Wt: 281.15 g/mol
InChI Key: SOSQXTINASWATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, also known as 5-BTPI, is a heterocyclic compound that has drawn considerable attention for its potential applications in synthetic organic chemistry, medicinal chemistry, and materials science. It is a versatile building block for a variety of organic compounds, and its structure is suitable for a range of reactions, making it a useful intermediate in the synthesis of a variety of compounds. The compound has been studied in detail in the scientific literature, and its various properties and applications have been explored.

Scientific Research Applications

Synthesis and Characterization

  • AKT Inhibition Activity : A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles, including derivatives synthesized from 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, were evaluated for Akt kinase activity. This highlights the potential role of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole in cancer research and therapy (Gogireddy et al., 2014).

  • Regiospecific Synthesis : In another study, a regiospecific approach was used to synthesize N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers using 5-bromo-1-methyl-6,7-dihydro-1H-indazole. This technique underscores the chemical flexibility and potential for tailored molecular design of compounds including 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole (Dandu et al., 2007).

Chemical Properties and Stability

  • Physical Properties and Thermal Stability : A study on the synthesis of a new sugar imine molecule involving derivatives of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole showed its physical properties and thermal stability, highlighting its potential in the field of biochemistry and pharmaceuticals (Majed Jari Mohammed et al., 2020).

  • Crystal Structure Analysis : The crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was analyzed, providing insights into the molecular architecture and potential applications in materials science and drug design (Anuradha et al., 2014).

Biological Applications

  • HMG-CoA Reductase Inhibitors : Research on indazole-derived HMG-CoA reductase inhibitors, with structures based on 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, demonstrated significant inhibitory activity, indicating its potential use in treating hyperlipidemia (Kim & Jahng, 1995).

  • Antibacterial Activity : Another study synthesized and evaluated the antibacterial activity of substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles derived from 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, contributing to the ongoing search for new antibacterial agents (Brahmeshwari et al., 2014).

  • Anti-Inflammatory Properties : The synthesis and evaluation of substituted 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols, based on 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, revealed anti-inflammatory properties, suggesting its use in developing new anti-inflammatory drugs (Arustamyan et al., 2021).

properties

IUPAC Name

5-bromo-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSQXTINASWATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

CAS RN

478828-53-4
Record name 5-bromo-1-(oxan-2-yl)-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 250 mL round bottom flask with was charged with 5-bromo-1H-indazole (25.00 g, 0.127 mol, 1.0 eq), and dichloromethane (100 mL). To the suspension was added dihydropyran (32.0 g, 0.381 mol, 3.0 eq) and a catalytic amount of pyridinium para-toluenesulfonate (3.19 g, 0.0127 mol, 0.10 eq). The mixture was stirred overnight, and in the morning was a clear solution. The methylene chloride was washed sequentially with saturated sodium bicarbonate, 10% citric acid, and brine, and was then evaporated. Chromatography of the residue on silica gel, eluting with EtOAc/heptane, gave the title compound as a colorless liquid (28.00 g, 79%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
3.19 g
Type
reactant
Reaction Step Three
Yield
79%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-1H-indazole (5 g, 25.38 mmol) in DCM (50 mL), 3,4-dihydro-2H-pyran (4.26 g, 50.76 mmol) and PTSA (2.41 g, 12.69 mmol) were added and the reaction was stirred at room temperature for 3 h. Solvent was removed under vacuum. The residue was dissolved in ethyl acetate (150 mL), washed with water (20 mL), brine (20 mL), and dried over sodium sulfate. The organic layer was concentrated under vacuum and the crude product was purified by flash chromatography using hexane/ethyl acetate to give 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as colorless liquid (6.95 g, 97%). 1HNMR: 400 MHz, DMSO-d6: δ 1.57-1.62 (m, 2H), 1.74-1.76 (m, 1H), 1.96-2.06 (m, 2H), 2.37-2.40 (m, 1H), 3.72-3.78 (m, 1H), 3.87-3.90 (m, 1H), 5.85-5.86 (m, 1H), 7.53-7.54 (m, 1H), 7.74 (d, J=9.20 Hz, 1H), 8.04 (d, J=1.60 Hz, 1H), 8.11 (s, 1H). LCMS: RT 2.033 min; LCMS (ES-API), m/z 283 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step One
Name
Quantity
2.41 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A 250-mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a N2 inlet was charged with 5-bromo-1H-indazole (10 g, 50.7 mmol) and anhydrous dichloromethane (101 mL). To this solution, 3,4-dihydro-2H-pyran (23 mL, 253.8 mmol) was added in one portion at room temperature followed by addition of PPTS (1.28 g, 5 mmol). The resulting mixture was stirred at room temperature for 48 h. Upon completion by TLC, the reaction mixture was quenched with water and extracted with dichloromethane (3×100 mL). The combined organic extracts were washed with water (100 mL), washed with brine (50 mL), dried over sodium sulfate, filtered, concentrated, and purified by silica gel chromatography (0-10% ethyl acetate in hexanes) to give the title compound (13 g) as a pale yellow oil. 1H NMR (300 MHz, DMSO-d6): δ 8.10 (s, 1H), 8.02 (d, 1H), 7.73 (d, 1H), 7.53 (dd, 1H), 5.86 (dd, 1H), 3.89-3.85 (m, 1H), 3.73-3.69 (m, 1H), 2.43-2.31 (m, 1H), 2.06-1.92 (m, 2H), 1.80-1.64 (m, 1H), 1.60-150 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
101 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.28 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 250-mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a N2 inlet was charged with 5-bromo-1H-indazole (10 g, 50.7 mmol) and anhydrous DCM (101 mL). To this solution, DHP (23 mL, 253.8 mmol) was added in one portion at room temperature followed by addition of PPTS (1.28 g, 5 mmol). The resulting mixture was stirred at room temperature for 48 h. Upon completion by TLC, the reaction mixture was quenched with water and extracted with DCM (3×100 mL). The combined organic extracts were washed with water (100 mL), washed with brine (50 mL), dried over sodium sulfate, filtered, concentrated, and purified by silica gel chromatography (0-10% ethyl acetate in hexanes) to give the title compound (13 g) as a pale yellow oil. 1H NMR (300 MHz, DMSO-d6): δ 8.10 (s, 1H), 8.02 (d, 1H), 7.73 (d, 1H), 7.53 (dd, 1H), 5.86 (dd, 1H), 3.89-3.85 (m, 1H), 3.73-3.69 (m, 1H), 2.43-2.31 (m, 1H), 2.06-1.92 (m, 2H), 1.80-1.64 (m, 1H), 1.60-150 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
101 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.28 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

3,4-dihydro-2H-pyran (0.84 ml, 9.21 mmol) and pyridinium p-toluenesulfonate (202 mg, 0.804 mmol) were added to a solution of 5-bromo-1H-indazole (790 mg, 4.01 mmol) in methylene chloride (15 ml) at room temperature, and the resulting mixture was refluxed for 6 hours. Then, the reaction solution was poured into a saturated aqueous sodium hydrogencarbonate solution and extracted with chloroform. The organic layer was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=93/7) to obtain 5-bromo-1-tetrahydro-2H-pyran-2-yl-1H-indazole (1.06 g, 94%).
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
Reactant of Route 3
Reactant of Route 3
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
Reactant of Route 4
Reactant of Route 4
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
Reactant of Route 5
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
Reactant of Route 6
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Citations

For This Compound
5
Citations
Q Qin, Z Guo, S Lu, X Wang, Q Fu, T Wu, Y Sun… - European Journal of …, 2023 - Elsevier
Tropomyosin receptor kinase (TRK) is a promising target for treating NTRK fusion cancers. The solvent front and xDFG mutations induced by larotrectinib and entrectinib result in …
Number of citations: 0 www.sciencedirect.com
E Lohou, J Sopkova-de Oliveira Santos… - Bioorganic & medicinal …, 2012 - Elsevier
Taking into account the potency of 4- and 7-nitro and haloindazoles as nNOS inhibitors previously reported in the literature by our team, a multidisciplinary study, described in this article…
Number of citations: 15 www.sciencedirect.com
A Lai, M Kahraman, S Govek, J Nagasawa… - Journal of medicinal …, 2015 - ACS Publications
Approximately 80% of breast cancers are estrogen receptor alpha (ER-α) positive, and although women typically initially respond well to antihormonal therapies such as tamoxifen and …
Number of citations: 256 pubs.acs.org
DJ Slade, NF Pelz, W Bodnar, JW Lampe… - The Journal of …, 2009 - ACS Publications
Indazoles are unselectively protected under strongly basic conditions to give a mixture at N-1 and N-2. Under mildly acidic conditions, regioselective protection at N-2 takes place. …
Number of citations: 89 pubs.acs.org
J De Schutter - 2013 - escholarship.mcgill.ca
La synthase farnésyl-pyrophosphate (FPPS) est à l'origine du premier point de dérivation de la voie du mévalonate, une route biosynthétique important qui fournit des molécules de …
Number of citations: 2 escholarship.mcgill.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.